MFCD31714217

Description

For example, compounds such as CAS 1761-61-1 (MDL: MFCD00003330, C₇H₅BrO₂) and CAS 1533-03-5 (MDL: MFCD00039227, C₁₀H₉F₃O) share synthetic pathways and physicochemical characteristics that may align with MFCD31714217. These compounds are typically synthesized via catalytic methods in solvents like tetrahydrofuran (THF) or methanol, with an emphasis on green chemistry principles such as recyclable catalysts (e.g., A-FGO) .

Key inferred properties of this compound based on analogous compounds:

- Molecular complexity: Likely contains halogen or trifluoromethyl groups, given the prevalence of these moieties in similar bioactive molecules.

- Synthetic accessibility: High yield (e.g., 98% for CAS 1761-61-1) and scalable conditions, such as room-temperature reactions and catalyst reuse .

- Bioavailability: Predicted log S values (e.g., -2.47 to -1.98) and moderate bioavailability scores (0.55) suggest solubility challenges common to halogenated or fluorinated aromatics .

Properties

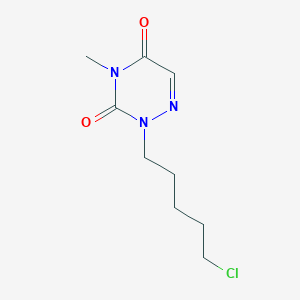

IUPAC Name |

2-(5-chloropentyl)-4-methyl-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O2/c1-12-8(14)7-11-13(9(12)15)6-4-2-3-5-10/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNELUHZXSJVWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=NN(C1=O)CCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Halogenated compounds (e.g., Br in CAS 1761-61-1) exhibit lower solubility compared to trifluoromethyl derivatives (CAS 1533-03-5) due to increased hydrophobicity .

- Fluorinated analogs (e.g., C₁₀H₉F₃O) show enhanced metabolic stability but reduced GI absorption, as seen in their lower bioavailability scores .

Comparison Insights :

Functional Implications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.